molecular formula C28H29N3O2S2 B11977262 (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11977262
M. Wt: 503.7 g/mol
InChI Key: SDBIGJWZSFJPNC-UQQQWYQISA-N
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Description

(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrazole moiety, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrazole moiety and other substituents. Common reagents used in these reactions include cyclohexylamine, isopropoxybenzaldehyde, and phenylhydrazine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

(5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-Cyclohexyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-Cyclohexyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-Cyclohexyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties. The isopropoxy group, in particular, may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-19(2)33-24-15-13-20(14-16-24)26-21(18-30(29-26)22-9-5-3-6-10-22)17-25-27(32)31(28(34)35-25)23-11-7-4-8-12-23/h3,5-6,9-10,13-19,23H,4,7-8,11-12H2,1-2H3/b25-17-

InChI Key

SDBIGJWZSFJPNC-UQQQWYQISA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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